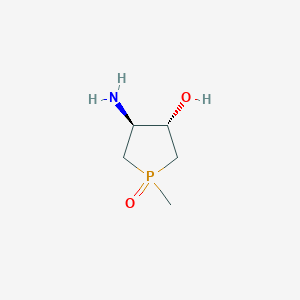

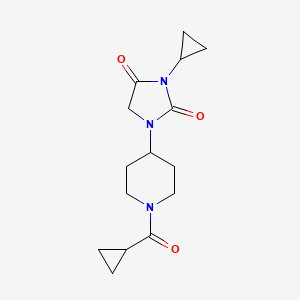

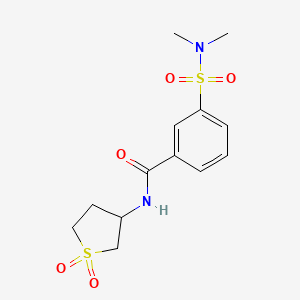

(3S,4S)-4-Amino-1-methyl-1-oxo-1lambda5-phospholan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-Amino-1-methyl-1-oxo-1λ5-phospholan-3-ol, also known as AMPO, is a synthetic compound that has gained significant attention in scientific research in recent years. It belongs to the class of phosphonate analogs and has shown promising results in various biological applications.

Scientific Research Applications

Crystal Growth and Corrosion Inhibition

One study demonstrates the application of amino-tris-(methylenephosphonate) compounds in forming organic–inorganic hybrid materials with zinc, showcasing their potential in inhibiting metallic corrosion. This suggests that phosphorus-containing compounds, particularly those with amino groups, could play a significant role in materials science, specifically in protecting metal surfaces against corrosion (Demadis, Katarachia, & Koutmos, 2005).

Fluorescent Sensors and Bacterial Cell Imaging

Another study focused on the design and characterization of compounds for selective recognition of aluminum ions, demonstrating an "OFF-ON" type fluorescence in their presence. This work highlights the potential for using certain phosphorus-containing compounds as fluorescent sensors for metal ions, which can be applied in environmental monitoring and biological imaging (Yadav & Singh, 2018).

Synthesis of Optically Active P-heterocycles

Research into the synthesis of optically active P-heterocycles through reactions involving phospholene oxides indicates a pathway to creating chiral phosphorus compounds. These optically active compounds have potential applications in the development of pharmaceuticals and as ligands in asymmetric catalysis (Keglevich, Dvorszki, Ujj, & Ludányi, 2010).

N- and O-Phosphorothioylation of Amino Acids

The development of methods for the N- and O-phosphorothioylation of amino acids using oxathiaphospholane demonstrates the chemical versatility of phosphorus-containing compounds in modifying biomolecules. Such modifications can significantly impact the study of proteins and peptides, potentially leading to new drug developments (Baraniak, Kaczmarek, Korczyński, & Wasilewska, 2002).

Molecular Structures and Hydrogen Bonding

Studies on the molecular structures and hydrogen bonding patterns of various compounds provide insights into the structural analysis of complex molecules, which is crucial in the development of new materials and in understanding their interactions at the molecular level (Vicentes, Rodríguez, Cobo, & Glidewell, 2013).

properties

IUPAC Name |

(3S,4S)-4-amino-1-methyl-1-oxo-1λ5-phospholan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO2P/c1-9(8)2-4(6)5(7)3-9/h4-5,7H,2-3,6H2,1H3/t4-,5-,9?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAQQCNHQRQXRQ-DALOQNNESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CC(C(C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP1(=O)C[C@H]([C@@H](C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-4-Amino-1-methyl-1-oxo-1lambda5-phospholan-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)

![(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2500345.png)

![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)

![7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride](/img/structure/B2500354.png)

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)

![benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2500363.png)